molecular formula C9H8F3NO2 B115993 4-(Trifluoromethyl)-L-phenylglycine CAS No. 144789-75-3

4-(Trifluoromethyl)-L-phenylglycine

Cat. No. B115993
M. Wt: 219.16 g/mol
InChI Key: FANMQHUKZBBELZ-ZETCQYMHSA-N
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Description

Trifluoromethylated compounds are known for their abundance in pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The trifluoromethyl group plays an increasingly important role in these fields .

Scientific Research Applications

Biosynthesis and Occurrence in Peptide Natural Products

4-(Trifluoromethyl)-L-phenylglycine, a type of phenylglycine, is significant in the biosynthesis and occurrence in various peptide natural products. These include glycopeptide antibiotics and biologically active peptides. The study of the biosynthesis gene clusters of chloroeremomycin, balhimycin, and pristinamycin has led to intensive investigations into the biosynthesis of phenylglycines. This research has highlighted the importance of these non-proteinogenic aromatic amino acids in medicinal chemistry, attracting attention from research groups and pharmaceutical companies (Al Toma et al., 2015).

Production from Racemic Mixtures

The production of D-phenylglycine, an enantiomer of L-phenylglycine, has been explored using penicillin G acylase (PGA) from a racemate mixture. This approach involves acylation reactions and the use of a multicompartment electrolyzer with isoelectric membranes to achieve high purity and efficiency in the production process, showcasing an innovative method of synthesizing D-phenylglycine (Bossi et al., 1998).

Fermentative Production Approaches

Recent advances include the development of fermentative production methods for phenylglycines. Genetic engineering has been employed to create artificial operons for the production of D-phenylglycine. This approach utilizes heterologous expression in different host strains and rational genetic engineering to improve the production of phenylglycines, offering a promising alternative for their production (Moosmann et al., 2020).

Enantioselective Production Methods

Studies have also focused on developing enantioselective methods for the production of L-phenylglycine. Engineered E. coli strains have been used to convert racemic mandelic acid into L-phenylglycine with high enantioselectivity. This method presents a greener and safer alternative to traditional synthetic methods, indicating the potential of biocatalysis in the production of unnatural amino acids like L-phenylglycine (Tang et al., 2020).

Structural Studies and Pharmaceutical Applications

Structural studies of fluorinated α-aminophosphonic acid analogues of phenylglycine, including 4-(trifluoromethyl)-L-phenylglycine, have been conducted. These studies are crucial for understanding their potential biological activity and use as building blocks in medicinal chemistry. The detailed crystal structures and properties of these compounds provide insights into their interactions with physiological receptors (Wanat et al., 2020).

properties

IUPAC Name

(2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANMQHUKZBBELZ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-L-phenylglycine

CAS RN

144789-75-3
Record name 4-(Trifluoromethyl)-L-phenylglycine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
RW Manville, GW Abbott - Journal of Pharmacology and Experimental …, 2020 - ASPET
Loss of function of voltage-gated potassium (Kv) channels is linked to a range of lethal or debilitating channelopathies. New pharmacological approaches are warranted to isoform-…
Number of citations: 12 jpet.aspetjournals.org
S Afonin, SL Grage, M Ieronimo… - Journal of the …, 2008 - ACS Publications
… constraints were measured for four individually 19 F-labeled PGLa analogues, in which the position of Ile9, Ala10, Ile13 or Ala14 was substituted by 4-trifluoromethyl-L-phenylglycine (…
Number of citations: 107 pubs.acs.org
SL Grage, S Afonin, M Ieronimo, M Berditsch… - International Journal of …, 2022 - mdpi.com
The lateral pressure profile constitutes an important physical property of lipid bilayers, influencing the binding, insertion, and function of membrane-active peptides, such as antimicrobial …
Number of citations: 2 www.mdpi.com
RW Manville, GW Abbott - Communications biology, 2019 - nature.com
Voltage-gated potassium (Kv) channel dysfunction causes a variety of inherited disorders, but developing small molecules that activate Kv channels has proven challenging. We …
Number of citations: 11 www.nature.com
N Nadella, A Ghosh, XP Chu - International Journal of Physiology …, 2022 - ncbi.nlm.nih.gov
… Further, they used a selective K V 1.1 opener, called 4-trifluoromethyl-L-phenylglycine (4TFMPG). Interestingly, different from PiMA, 4TFMPG did not restore the input resistance, AP …
Number of citations: 5 www.ncbi.nlm.nih.gov
J Zhang, X Chen, M Eaton, J Wu, Z Ma, S Lai, A Park… - Cell reports, 2021 - cell.com
… Using 4-trifluoromethyl-L-phenylglycine (4TFMPG; 100 mM), recently reported to be a selective KV1.1 opener (Manville and Abbott, 2020), we investigated the specific role of KV1.1 in …
Number of citations: 42 www.cell.com
KC Cundy, KK Grindstaff, R Magnan, W Luo, Y Yao… - 2018 - i.moscow
Provided herein are peptides and peptide analogs and methods of treating a metabolic disease, eg, obesity, diabetes, methods of treating cancer, methods of treating a liver disease, …
Number of citations: 3 i.moscow
NA Acid, B Blocks, B Linkers, P Glycols - Citeseer
Number of citations: 0

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